2-(1H-imidazol-1-yl)pyridin-3-amine dihydrochloride
Overview
Description
Mechanism of Action
Target of Action
Imidazole-containing compounds are known to interact with a broad range of biological targets . These include various enzymes, receptors, and ion channels, which play crucial roles in numerous biological processes.
Mode of Action
Imidazole derivatives are known to interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or direct activation . The specific mode of action would depend on the nature of the target and the structural features of the compound.
Biochemical Pathways
Given the broad range of targets that imidazole derivatives can interact with, it’s plausible that multiple biochemical pathways could be affected . These could include signal transduction pathways, metabolic pathways, and cell cycle regulation pathways, among others.
Pharmacokinetics
Imidazole derivatives are generally known for their good solubility in water and other polar solvents , which could potentially enhance their bioavailability
Result of Action
Imidazole derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The specific effects of this compound would depend on its mode of action and the biochemical pathways it affects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazole-containing compounds, including 2-(1H-imidazol-1-yl)pyridin-3-amine dihydrochloride, typically involves the formation of the imidazole ring through various synthetic methodologies. These methodologies include multicomponent reactions, condensation reactions, intramolecular cyclizations, and tandem reactions . The specific synthetic route for this compound may involve the reaction of pyridine derivatives with imidazole under controlled conditions.
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
2-(1H-imidazol-1-yl)pyridin-3-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the imidazole ring or the pyridine moiety.
Substitution: Substitution reactions can occur at the nitrogen atoms or the carbon atoms of the imidazole and pyridine rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce various substituted imidazole derivatives .
Scientific Research Applications
2-(1H-imidazol-1-yl)pyridin-3-amine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
2-(1H-imidazol-2-yl)pyridine: Another imidazole-pyridine derivative with similar structural features.
2-(2′-Pyridyl)imidazole: A compound with a pyridine ring attached to an imidazole ring, used in similar applications.
Uniqueness
2-(1H-imidazol-1-yl)pyridin-3-amine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dihydrochloride form enhances its solubility and stability, making it suitable for various research applications .
Properties
IUPAC Name |
2-imidazol-1-ylpyridin-3-amine;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4.2ClH/c9-7-2-1-3-11-8(7)12-5-4-10-6-12;;/h1-6H,9H2;2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIQGOPZDXSQCAN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N2C=CN=C2)N.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1171804-01-5 | |
Record name | 2-(1H-imidazol-1-yl)pyridin-3-amine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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